molecular formula C11H13NO2 B6256325 methyl 6-amino-2,3-dihydro-1H-indene-5-carboxylate CAS No. 851045-26-6

methyl 6-amino-2,3-dihydro-1H-indene-5-carboxylate

Cat. No.: B6256325
CAS No.: 851045-26-6
M. Wt: 191.2
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Description

Methyl 6-amino-2,3-dihydro-1H-indene-5-carboxylate is a chemical compound that belongs to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-2,3-dihydro-1H-indene-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzene derivative, the cyclization can be induced using reagents like aluminum chloride (AlCl3) in a Friedel-Crafts reaction . The resulting intermediate can then be further modified to introduce the amino and ester functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the functional groups, such as converting the ester to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 6-amino-2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-amino-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active compound in a controlled manner. These interactions can modulate various biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-2,3-dihydro-1H-indene-5-carboxylate is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

CAS No.

851045-26-6

Molecular Formula

C11H13NO2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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